1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine
Description
Properties
IUPAC Name |
3-methyl-5-[[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-17-15-19(25-20-17)16-23-8-5-18(6-9-23)24-14-4-3-7-22-12-10-21(2)11-13-22/h15,18H,5-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZLAQAZNOSSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)OCC#CCN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a piperazine core, a piperidine moiety, and an oxazole ring, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Neurotransmitter Receptors:
- The compound exhibits affinity for serotonin receptors, particularly the 5HT_2A receptor, which is implicated in mood regulation and anxiety disorders. Studies have shown that compounds with similar structures can act as antagonists or agonists at these sites, potentially influencing serotonergic signaling pathways.
2. Antimicrobial Activity:
- Preliminary studies indicate that this compound may possess antimicrobial properties. Its oxazole component is known for contributing to the antibacterial activity observed in related compounds. Testing against Gram-positive and Gram-negative bacteria has shown promising results.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological activity of compounds structurally related to 1-Methyl-4-[4-{...}]. Notable findings include:
Case Study 1: Antimicrobial Effects
A study evaluated the antimicrobial efficacy of similar piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting that modifications in the side chains could enhance activity against resistant strains .
Case Study 2: Neuropharmacological Evaluation
In another investigation, a derivative of this compound was tested for its effects on anxiety-like behavior in rodent models. The results demonstrated reduced anxiety levels comparable to standard anxiolytics, indicating potential therapeutic applications in treating anxiety disorders .
Comparison with Similar Compounds
Structural Analogues and Key Variations
Similar compounds primarily differ in:
- Heterocyclic substituents (oxazole vs. oxadiazole, pyridine, or nitrobenzyl groups).
- Linker chemistry (alkyne, ether, or methylene bridges).
- Substituent positioning (e.g., methoxy, nitro, or methyl groups on aromatic rings).
Table 1: Structural and Functional Comparison
Impact of Heterocyclic Substituents
- Oxazole vs. Oxadiazole : The 3-methyloxazole group in the target compound may offer enhanced metabolic stability compared to oxadiazoles, which are prone to hydrolysis . Oxadiazoles, however, are often used for their hydrogen-bonding capacity in receptor binding .
- Nitrobenzyl Groups : Compounds like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibit high dopamine D2 receptor affinity due to the electron-withdrawing nitro group enhancing π-π interactions .
Linker Modifications
- Amide/Ether Linkers : Compounds with amide bridges (e.g., ) prioritize solubility and enzymatic resistance, whereas ether linkers (e.g., ) may reduce steric hindrance .
Receptor Affinity and Docking Insights
- Dopamine D2 Receptor : The nitrobenzyl-substituted analogue (Ki = 54 nM) demonstrates the importance of aromatic electron-withdrawing groups in orthosteric site binding .
- AMPK Activation : Ethoxypyridinylmethyl-substituted derivatives () highlight the role of bulky substituents in allosteric modulation .
Q & A
Basic: What are the optimal synthetic routes for 1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidine-oxazole intermediate via nucleophilic substitution between 3-methyl-1,2-oxazol-5-ylmethanol and piperidin-4-ol derivatives under anhydrous conditions .
- Step 2 : Alkynylation using but-2-yn-1-yl ether linkages, requiring palladium-catalyzed coupling to introduce the alkyne spacer .
- Step 3 : Final functionalization with 1-methylpiperazine via SN2 reactions, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
Key considerations : Monitor reaction progress using TLC or HPLC, and purify via column chromatography with gradient elution (hexane/ethyl acetate) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Confirm connectivity of the piperazine, oxazole, and alkyne moieties via H and C NMR. For example, the alkyne proton appears as a singlet at δ ~2.5 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the piperidine-oxazole junction .
Advanced: What experimental designs are recommended to assess its biological activity against neurological targets?
- In vitro receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine (D) receptors using radioligands (e.g., H-spiperone). Normalize data to reference agonists (e.g., ketanserin) and report IC values .
- Functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to evaluate G-protein coupling efficacy .
- Control strategies : Include negative controls (vehicle-only) and positive controls (e.g., clozapine for D receptors) to validate assay sensitivity .
Advanced: How do modifications to the oxazole or piperazine moieties impact structure-activity relationships (SAR)?
- Oxazole substitution : Replacing the 3-methyl group with bulkier substituents (e.g., cyclopropyl) reduces metabolic degradation but may sterically hinder receptor binding .
- Piperazine methylation : The 1-methyl group enhances blood-brain barrier permeability, as shown in comparative logP studies (ΔlogP = +0.8 vs. unmethylated analogs) .
- Alkyne spacer length : Shortening the but-2-yn-1-yl chain decreases conformational flexibility, leading to a 10-fold loss in 5-HT affinity .
Advanced: How can contradictory data on its pharmacokinetic properties be resolved?
- Contradiction example : Discrepancies in oral bioavailability (10–40% across studies) may arise from formulation differences (e.g., PEG vs. aqueous suspensions).
- Resolution : Standardize administration protocols (e.g., fasting vs. fed states) and use LC-MS/MS for plasma concentration quantification .
- Computational modeling : Apply PBPK models to predict absorption variability based on solubility and CYP3A4 metabolism profiles .
Basic: What methods are suitable for analyzing its solubility and formulation stability?
- Solubility assays : Use shake-flask methods with buffers (pH 1.2–7.4) and quantify via UV-Vis spectroscopy. Report results as mg/mL ± SD .
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidative (HO) conditions, then monitor degradation products via HPLC-DAD .
- Lyophilization : Improve stability by formulating with cryoprotectants (e.g., trehalose) and storing at -80°C .
Advanced: How can supramolecular interactions (e.g., hydrogen bonding) influence its crystallinity?
- X-ray analysis : The oxazole nitrogen participates in C–H⋯O hydrogen bonds with adjacent piperazine rings, stabilizing crystal packing .
- Impact on bioavailability : Strong intermolecular forces reduce solubility; co-crystallization with succinic acid improves dissolution rates by 50% .
Basic: What are the stability profiles under varying storage conditions?
- Short-term stability : Stable for 30 days at 4°C in amber vials (degradation <5%).
- Long-term stability : Store at -20°C under argon; avoid repeated freeze-thaw cycles to prevent oxazole ring oxidation .
Advanced: How to evaluate selectivity against off-target receptors (e.g., histamine H1_11)?
- Competitive binding assays : Use H-pyrilamine for H receptors and calculate selectivity ratios (IC/IC) .
- In silico docking : Perform molecular dynamics simulations with H crystal structures (PDB: 7DFL) to identify critical binding residues .
Advanced: What strategies mitigate synthetic scalability challenges (e.g., low alkyne coupling yields)?
- Catalyst optimization : Replace Pd(PPh) with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency from 45% to >80% .
- Solvent screening : Switch from DMF to DMAc for higher alkyne solubility and reduced side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
